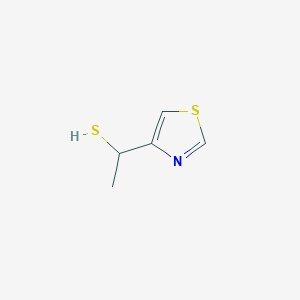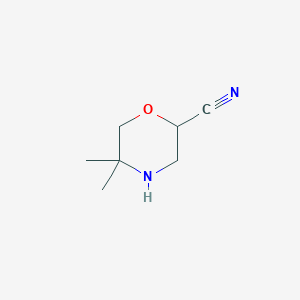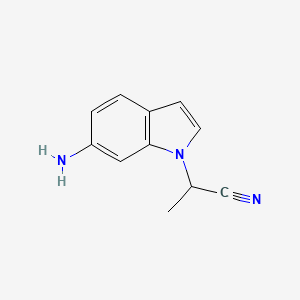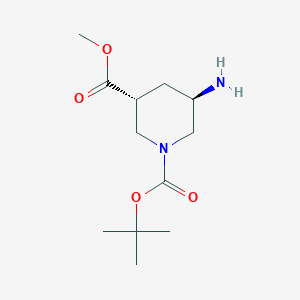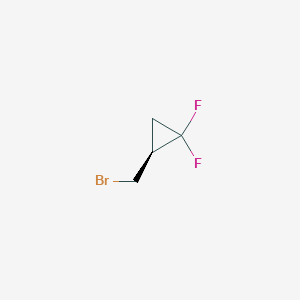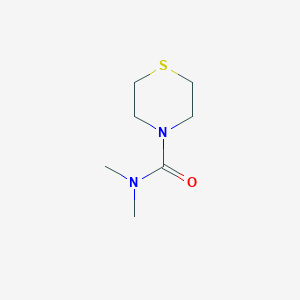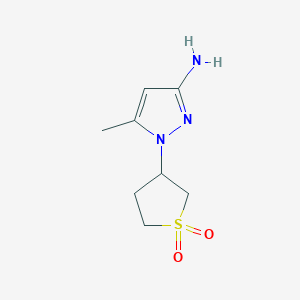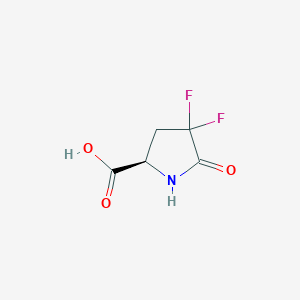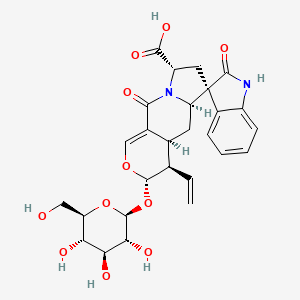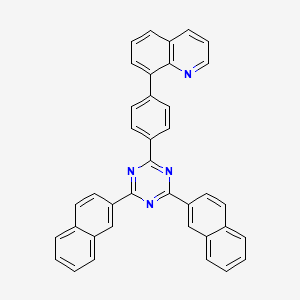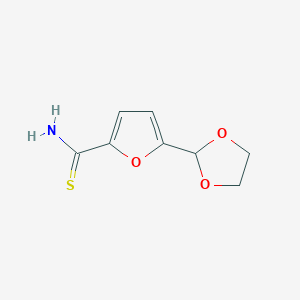
5-(1,3-Dioxolan-2-yl)furan-2-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-Dioxolan-2-yl)furan-2-carbothioamide is an organic compound with the molecular formula C8H9NO3S It is a derivative of furan, a heterocyclic organic compound, and contains a dioxolane ring and a carbothioamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)furan-2-carbothioamide typically involves the reaction of furan derivatives with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of a dioxolane ring by the condensation of the aldehyde group of the furan derivative with ethylene glycol . The resulting product is then treated with a thiocarbamide reagent to introduce the carbothioamide group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(1,3-Dioxolan-2-yl)furan-2-carbothioamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, particularly at the carbothioamide group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or other oxidized derivatives, while reduction can yield alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
5-(1,3-Dioxolan-2-yl)furan-2-carbothioamide has several scientific research applications, including:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: The compound can be used in the production of polymeric materials and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(1,3-Dioxolan-2-yl)furan-2-carbothioamide involves its interaction with specific molecular targets and pathways. The dioxolane ring and carbothioamide group are key functional groups that contribute to its reactivity and interactions with other molecules. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests potential interactions with various enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde: This compound is similar in structure but contains an aldehyde group instead of a carbothioamide group.
2-(1,3-Dioxolan-2-yl)furan: This compound lacks the carbothioamide group and is used in different chemical applications.
Uniqueness
5-(1,3-Dioxolan-2-yl)furan-2-carbothioamide is unique due to the presence of both the dioxolane ring and the carbothioamide group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H9NO3S |
|---|---|
Peso molecular |
199.23 g/mol |
Nombre IUPAC |
5-(1,3-dioxolan-2-yl)furan-2-carbothioamide |
InChI |
InChI=1S/C8H9NO3S/c9-7(13)5-1-2-6(12-5)8-10-3-4-11-8/h1-2,8H,3-4H2,(H2,9,13) |
Clave InChI |
NSPRPXLRDLRCCV-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=CC=C(O2)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


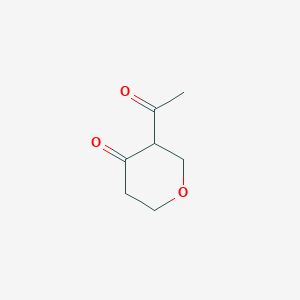

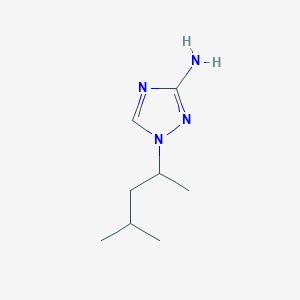
![13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13066627.png)
